N'-(2-(Allyloxy)benzylidene)-2-phenoxyacetohydrazide

Description

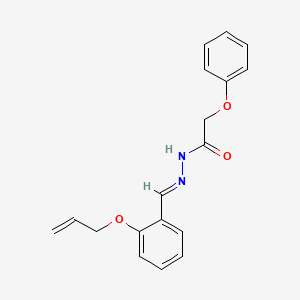

N'-(2-(Allyloxy)benzylidene)-2-phenoxyacetohydrazide is an acylhydrazone derivative featuring a benzylidene moiety substituted with an allyloxy (–OCH₂CH=CH₂) group at the 2-position and a phenoxy (–OPh) group in the acetohydrazide chain. This compound belongs to a broader class of N-acylhydrazones, which are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties .

Properties

Molecular Formula |

C18H18N2O3 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

2-phenoxy-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C18H18N2O3/c1-2-12-22-17-11-7-6-8-15(17)13-19-20-18(21)14-23-16-9-4-3-5-10-16/h2-11,13H,1,12,14H2,(H,20,21)/b19-13+ |

InChI Key |

UBKKRXGEALSRJA-CPNJWEJPSA-N |

Isomeric SMILES |

C=CCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC=CC=C2 |

Canonical SMILES |

C=CCOC1=CC=CC=C1C=NNC(=O)COC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(Allyloxy)benzylidene)-2-phenoxyacetohydrazide typically involves the condensation reaction between 2-phenoxyacetohydrazide and 2-(allyloxy)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(2-(Allyloxy)benzylidene)-2-phenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Allyloxy)benzylidene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the allyloxy or phenoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions often require bases or catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydrazones.

Scientific Research Applications

N’-(2-(Allyloxy)benzylidene)-2-phenoxyacetohydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(2-(Allyloxy)benzylidene)-2-phenoxyacetohydrazide involves its interaction with molecular targets through the hydrazone group. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The compound may also participate in redox reactions, contributing to its pharmacological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, F) : Increase melting points (e.g., 9d: 215–218°C) due to enhanced intermolecular interactions .

- Allyloxy vs.

- Phenoxy vs. Naphthyloxy: Bulkier naphthyloxy groups () may reduce solubility but enhance binding to hydrophobic protein pockets.

Anti-Inflammatory Activity

- Compound 9d : Exhibited 32–58% reduction in inflammation (carrageenan-induced rat paw edema), comparable to diclofenac (35–74%) .

- Compound 9e : Moderate activity attributed to the 4-fluoro substituent’s balance between lipophilicity and electronic effects .

- Target Compound : Predicted activity hinges on the allyloxy group’s ability to modulate COX-2 inhibition or reactive oxygen species (ROS) scavenging.

Conformational Analysis (NMR Insights)

N-Acylhydrazones exist as equilibrium mixtures of E(C=N)(N-N) synperiplanar and antiperiplanar conformers. For example, pyrazoloquinoline-derived analogs () showed a 1.5:1 syn:anti ratio in DMSO-d₆. The allyloxy group in the target compound may stabilize the synperiplanar form, favoring hydrogen bonding with biological targets .

Physicochemical and Spectral Properties

NMR and IR Data

- 1H-NMR: Allyloxy protons: δ 4.5–5.5 (m, –OCH₂CH=CH₂). Benzylidene proton: δ 8.3–8.5 (s, CH=N). Phenoxy protons: δ 6.8–7.4 (m, aromatic) .

- IR :

Comparatively, 9d shows a downfield shift for the CH=N proton (δ 8.6) due to the electron-withdrawing chloro group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.